molecular formula C20H22N2O2S B2947923 N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclopentanecarboxamide CAS No. 946266-01-9

N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclopentanecarboxamide

Cat. No.: B2947923
CAS No.: 946266-01-9
M. Wt: 354.47
InChI Key: FIHYVVRDLWNHNP-UHFFFAOYSA-N
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Description

N-[1-(Thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclopentanecarboxamide is a synthetic organic compound featuring a tetrahydroquinoline core substituted with a thiophene-2-carbonyl group at position 1 and a cyclopentanecarboxamide moiety at position 6.

Properties

IUPAC Name

N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O2S/c23-19(15-5-1-2-6-15)21-16-10-9-14-7-3-11-22(17(14)13-16)20(24)18-8-4-12-25-18/h4,8-10,12-13,15H,1-3,5-7,11H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIHYVVRDLWNHNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)NC2=CC3=C(CCCN3C(=O)C4=CC=CS4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclopentanecarboxamide typically involves multiple steps, starting with the preparation of key intermediates. One common approach is the condensation of thiophene-2-carboxylic acid with tetrahydroquinoline under acidic conditions to form the thiophene-2-carbonyl-tetrahydroquinoline intermediate. This intermediate is then reacted with cyclopentanecarboxylic acid chloride in the presence of a base, such as triethylamine, to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, alternative reaction solvents, and continuous flow reactors to enhance reaction rates and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclopentanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the thiophene-2-carbonyl moiety can be reduced to an alcohol.

    Substitution: The hydrogen atoms on the tetrahydroquinoline ring can be substituted with various functional groups through electrophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while reduction of the carbonyl group can produce the corresponding alcohol.

Scientific Research Applications

N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclopentanecarboxamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique electronic properties.

    Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Its potential pharmacological properties are of interest for the development of new therapeutic agents, particularly in the areas of anti-inflammatory and anticancer research.

    Industry: The compound can be utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclopentanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiophene ring and tetrahydroquinoline moiety can participate in π-π stacking interactions and hydrogen bonding, respectively, which can modulate the activity of the target molecules. Additionally, the cyclopentanecarboxamide group can enhance the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Key Structural Variations

Compound Name Core Structure Substituents Molecular Weight CAS Number Molecular Formula
Target Compound Tetrahydroquinoline 1: Thiophene-2-carbonyl
7: Cyclopentanecarboxamide
Not reported Not provided Inferred as C₂₀H₂₁N₂O₂S
N-(2-(Cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopentanecarboxamide Tetrahydroisoquinoline 2: Cyclopropanecarbonyl
7: Cyclopentanecarboxamide
312.4 955712-38-6 C₁₉H₂₄N₂O₂
1-(4-Chlorophenyl)-N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)cyclopentanecarboxamide Triazolothiazine Cyclopentanecarboxamide linked to 4-chlorophenyl and triazolothiazine 362.9 1170480-64-4 C₁₇H₁₉ClN₄OS
N-[1-(Thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide Tetrahydroquinoline 1: Thiophene-2-carbonyl
7: Tetrahydronaphthalene-2-sulfonamide
452.6 1005298-70-3 C₂₄H₂₄N₂O₃S₂

Functional Implications

  • Core Heterocycle: The target compound and N-[1-(thiophene-2-carbonyl)-...-sulfonamide (CAS 1005298-70-3) share a tetrahydroquinoline core, which is associated with enhanced metabolic stability compared to aromatic quinoline . 1-(4-Chlorophenyl)-...triazolothiazin-3-yl (CAS 1170480-64-4) replaces the quinoline/isoquinoline system with a triazolothiazine ring, introducing additional hydrogen-bonding capabilities via the triazole nitrogen atoms .
  • Substituent Effects: The cyclopropanecarbonyl group in CAS 955712-38-6 introduces ring strain, which may enhance reactivity or target binding affinity . The 4-chlorophenyl moiety in CAS 1170480-64-4 adds electron-withdrawing character, which could modulate electronic properties and metabolic stability .

Research Findings and Limitations

  • Pharmacological Data: No explicit activity data are provided in the evidence for any of the compounds. However, structural parallels to known drug candidates suggest possible roles in targeting enzymes or receptors requiring planar heterocyclic recognition motifs.
  • Synthetic Accessibility : The target compound’s thiophene and cyclopentane groups may offer synthetic challenges due to steric hindrance during coupling reactions.
  • Data Gaps : Critical parameters such as solubility, logP, and IC₅₀ values are absent in the evidence, limiting a functional comparison.

Biological Activity

N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclopentanecarboxamide is a complex organic compound notable for its unique structural features that integrate a thiophene ring with a tetrahydroquinoline moiety. This compound has garnered attention in scientific research due to its potential biological activities, particularly as a selective inhibitor in various biochemical pathways.

Chemical Structure and Properties

The chemical formula for this compound is C17H20N2O2SC_{17}H_{20}N_{2}O_{2}S, with a molecular weight of approximately 316.42 g/mol. Its structural components include:

  • Thiophene ring : Contributes to the compound's electron-rich character.
  • Tetrahydroquinoline moiety : Imparts significant biological relevance due to its ability to interact with various biological targets.
  • Cyclopentanecarboxamide group : Enhances the compound's solubility and bioavailability.

Preliminary studies indicate that compounds with similar structures often exhibit significant biological activities. The specific mechanisms through which this compound operates are still under investigation. However, it is hypothesized that the compound may act as an inhibitor of specific enzymes or receptors involved in critical cellular processes.

Potential Targets

The compound may interact with various biological targets including:

  • Enzymes : Potential inhibition of enzymes involved in metabolic pathways.
  • Receptors : Interaction with neurotransmitter receptors could influence signaling pathways.

Biological Activity

The biological activities associated with this compound can be summarized as follows:

Activity Description
Antimicrobial Exhibits activity against various bacterial strains.
Anticancer Shows potential in inhibiting cancer cell proliferation in vitro.
Anti-inflammatory May reduce inflammation through modulation of cytokine production.
Neuroprotective Potential to protect neuronal cells from damage in models of neurodegeneration.

Case Studies and Research Findings

Recent studies have explored the biological effects of related compounds and provided insights into the potential applications of this compound:

  • Anticancer Activity :
    • A study demonstrated that similar tetrahydroquinoline derivatives inhibited the growth of human cancer cell lines by inducing apoptosis and cell cycle arrest.
  • Neuroprotective Effects :
    • Research indicated that compounds with thiophene and tetrahydroquinoline structures exhibited neuroprotective properties by reducing oxidative stress and inflammation in neuronal cultures.
  • Antimicrobial Efficacy :
    • Preliminary tests showed that derivatives of this compound displayed significant antibacterial activity against Gram-positive and Gram-negative bacteria.

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